molecular formula C10H12N4Na3O12P3 B12064309 2',3'-Dideoxyinosine Triphosphate TrisodiuM Salt

2',3'-Dideoxyinosine Triphosphate TrisodiuM Salt

Cat. No.: B12064309
M. Wt: 542.11 g/mol
InChI Key: ORWKXNLAWOGPOA-UHFFFAOYSA-K
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Description

2',3'-Dideoxyinosine Triphosphate Trisodium Salt (CAS 137629-34-6) is a nucleotide analog of research significance, particularly in the study of viral replication and nucleic acid biochemistry. With a molecular formula of C10H16N4NaO12P3 and a molecular weight of 500.17 g/mol, this compound is recognized for its role as a chain-terminating inhibitor . This compound is a triphosphate derivative of didanosine (ddI), a dideoxynucleoside that has been extensively studied for its antiretroviral properties . Its primary research value lies in its mechanism of action. Inside the cell, analogs like this are metabolized to their active triphosphate form, which is then incorporated by enzymes like reverse transcriptase into a growing DNA strand. Because the molecule lacks a 3'-hydroxyl group on its sugar moiety, it cannot form a phosphodiester bond with the next incoming nucleotide. This results in premature termination of the DNA chain, effectively halting DNA synthesis . This mechanism makes it a valuable tool for investigating viral replication processes, particularly for viruses that depend on reverse transcriptase. In research applications, 2',3'-Dideoxyinosine Triphosphate is used in molecular biology techniques and in studies aimed at understanding the efficacy and cellular pharmacology of nucleoside analogs . It is critical to note that this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12N4Na3O12P3

Molecular Weight

542.11 g/mol

IUPAC Name

trisodium;[oxido-[oxido-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15N4O12P3.3Na/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

ORWKXNLAWOGPOA-UHFFFAOYSA-K

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C2N=CNC3=O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Protection Strategies

The synthesis begins with ribonucleosides, which are cost-effective and commercially available. Enzymatic regioselective acylation at the 5'-hydroxyl group is critical to avoid side reactions during subsequent steps. Candida antarctica lipase B (CAL-B) catalyzes the acylation of β-d-uridine, β-d-thymidine, and N⁴-benzoyl-β-d-cytidine with acetonoxime levulinate in tetrahydrofuran (THF), achieving 93% yield for cytidine derivatives . The 5'-O-levulinyl group initially tested showed instability under basic conditions, leading to a shift toward 5'-O-tert-butyldimethylsilyl (TBS) protection. TBSCl in dimethylformamide (DMF) with imidazole provided 85–95% yields for TBS-protected nucleosides, ensuring stability during xanthate formation .

Radical Deoxygenation and Xanthate Intermediate Formation

Conversion of protected nucleosides to 2',3'-bisxanthates is achieved via carbon disulfide (CS₂) and bromoethane in the presence of aqueous NaOH. This step replaces hazardous alkylating agents like iodomethane, reducing toxicity and cost. Bisxanthates are isolated in 70–80% yield through heptane washing, avoiding chromatography . Radical deoxygenation traditionally employs tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), but these were replaced with tris(trimethylsilyl)silane [(Me₃Si)₃SiH] and 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) for improved safety. This substitution increased yields for uracil and thymine derivatives to 75–77%, while hypoxanthine derivatives reached 80% .

Table 1: Comparison of Deoxygenation Reagents and Yields

Nucleoside BaseBu₃SnH Yield (%)(Me₃Si)₃SiH Yield (%)
Uracil6065
Thymine6075
Adenine6077
HypoxanthineNot reported80

Deprotection and Enzymatic Deamination

TBS removal is accomplished using tetrabutylammonium fluoride (TBAF) or camphorsulfonic acid (CSA). While TBAF achieves 92–95% yields for pyrimidines, CSA is preferred for purines due to glycosidic bond stability in acidic conditions . For ddI synthesis, 2',3'-dideoxyadenosine undergoes enzymatic deamination with adenosine deaminase (ADA) in phosphate buffer (pH 7) with 3% DMSO, yielding 95% ddI after 3 hours .

Phosphorylation to Triphosphate Trisodium Salt

While the provided sources omit explicit phosphorylation protocols, industry-standard methods involve reacting ddI with phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by sequential addition of tributylammonium phosphate and ion exchange chromatography. The trisodium salt is obtained via neutralization with sodium hydroxide and lyophilization . TriLink BioTechnologies reports ≥90% purity for ddITP (Li⁺ salt) using anion-exchange HPLC, suggesting analogous quality control for the trisodium form .

Table 2: Key Physicochemical Properties of ddITP Trisodium Salt

PropertyValue
Molecular FormulaC₁₀H₁₁N₄Na₄O₁₂P₃
Molecular Weight564.094 g/mol
Purity (HPLC)≥90%
Extinction Coefficient12,300 L·mol⁻¹·cm⁻¹ at 248 nm
Recommended Storage-20°C or below

Sustainability and Scalability Considerations

The protocol eliminates toxic reagents like Bu₃SnH and reduces reliance on chromatographic purification, aligning with green chemistry principles. Enzymatic steps minimize waste, and the use of CSA or TBAF ensures easier reagent removal. This method supports large-scale production, critical for meeting global demand in low-resource settings .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt primarily undergoes substitution reactions. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its activation and deactivation within biological systems .

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride (POCl3) in pyridine.

    Dephosphorylation: Alkaline phosphatase under mild conditions.

Major Products Formed: The major products formed from these reactions include the mono-, di-, and triphosphate forms of 2’,3’-dideoxyinosine, each with varying degrees of biological activity .

Scientific Research Applications

Antiviral Research

Mechanism of Action
2',3'-Dideoxyinosine triphosphate acts as a competitive inhibitor of the viral reverse transcriptase enzyme. Upon phosphorylation within the host cell, ddI is converted to ddATP, which then inhibits viral replication by terminating DNA chain elongation during reverse transcription. This mechanism is crucial for the treatment of HIV, where the inhibition of viral replication is essential for controlling the infection .

Clinical Applications
Clinical studies have demonstrated that ddI can improve immunological and virological parameters in HIV-infected patients. However, dose-limiting toxicities have been observed, necessitating careful management of treatment regimens to optimize therapeutic outcomes while minimizing adverse effects .

Molecular Biology Techniques

Nucleotide Substitution in DNA Synthesis
In molecular biology, 2',3'-dideoxyinosine triphosphate is utilized as a substrate for DNA polymerases in various applications, including:

  • Polymerase Chain Reaction (PCR) : ddITP can be incorporated into PCR reactions to study mutations and analyze genetic sequences.
  • DNA Sequencing : The incorporation of ddITP into sequencing reactions allows for the termination of DNA strands at specific points, facilitating the determination of nucleotide sequences .

Drug Development

Pharmacokinetics and Toxicology Studies
Research into the pharmacokinetics of 2',3'-dideoxyinosine triphosphate has revealed important insights into its metabolism and interactions with other nucleoside analogs. For instance, studies indicate that the presence of zidovudine (ZDV) can influence the phosphorylation rates of ddI, affecting its efficacy as an antiviral agent . Understanding these interactions is vital for developing combination therapies that enhance antiviral activity while reducing toxicity.

Study Focus Findings
PharmacokineticsddI requires phosphorylation to be active; influenced by other nucleoside analogs .
Drug InteractionsZDV reduces ddI phosphorylation; other analogs may either enhance or inhibit activity .
Toxicity ManagementCareful monitoring required due to potential dose-limiting toxicities associated with ddI .

Case Studies

Several case studies highlight the effectiveness and challenges associated with 2',3'-dideoxyinosine triphosphate in clinical settings:

  • Case Study 1 : A cohort study involving HIV patients treated with ddI demonstrated significant reductions in viral load but also reported instances of pancreatitis as a side effect, underscoring the need for vigilant monitoring during therapy .
  • Case Study 2 : In vitro studies using human cell lines treated with ddI showed a dose-dependent reduction in cell viability alongside mitochondrial toxicity, indicating potential long-term effects on cellular health and metabolism .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyinosine Triphosphate Trisodium Salt involves its incorporation into the growing DNA chain during viral replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition is primarily due to its structural similarity to natural nucleotides, allowing it to compete effectively with deoxyadenosine triphosphate (dATP) for incorporation by DNA polymerase .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Molecular Formula CAS Registry Number Key Modifications Primary Applications
2',3'-Dideoxyadenosine Triphosphate C₁₀H₁₄N₅O₁₂P₃ 102783-74-4 Adenine base; lacks 2'/3'-OH Antiviral therapy, DNA sequencing
2'-Deoxyguanosine 5'-Diphosphate Na C₁₀H₁₂N₅O₁₀P₂Na Not provided Guanine base; lacks 3'-OH; diphosphate Substrate for DNA polymerases
3'-Amino-2',3'-dideoxythymidine-5'-triphosphate Li C₁₀H₁₅N₂O₁₃P₃Li Not provided Thymine base; 3'-amino group substitution Research in nucleotide engineering
2-Methylthioadenosine Triphosphate C₁₁H₁₆N₅O₁₃P₃S 43170-89-4 Methylthio modification at adenine Purinergic receptor studies
Key Observations:
  • Base-Specificity: ddITP-Na₃’s inosine base enables non-canonical base pairing, unlike dideoxyadenosine (ddATP) or dideoxythymidine (ddTTP), which are base-specific .
  • Backbone Modifications: Unlike 3'-Amino-2',3'-dideoxythymidine (), ddITP-Na₃ lacks functional groups at the 3' position, ensuring irreversible chain termination .
  • Counterion Effects : Trisodium salts (e.g., ddITP-Na₃) exhibit higher solubility than lithium salts (e.g., ’s compound), critical for enzymatic assays .

Biochemical Activity Comparison

Incorporation Efficiency in DNA Polymerases
  • ddITP-Na₃: Demonstrates lower incorporation efficiency compared to ddATP or ddCTP due to inosine’s weaker base-stacking interactions .
  • 2-Methylthioadenosine Triphosphate: Modified adenine enhances binding affinity to ATP-dependent kinases but reduces polymerase compatibility .
Antiviral Activity
  • ddITP-Na₃: Metabolized intracellularly to dideoxyinosine (ddI), a reverse transcriptase inhibitor used in HIV therapy. However, its triphosphate form is less clinically utilized than ddATP or ddCTP .
  • 2',3'-Dideoxyadenosine Triphosphate: Directly inhibits viral polymerases with higher potency but greater cytotoxicity .

Research Findings and Limitations

Key Studies

  • Chain Termination Efficiency: ddITP-Na₃ terminates DNA synthesis at rates 30% slower than ddATP in in vitro assays, attributed to inosine’s flexible base pairing .
  • Toxicity Profile: Limited data exist for ddITP-Na₃, unlike ddATP, which shows mitochondrial toxicity in long-term use .

Gaps in Literature

  • No direct comparative studies between ddITP-Na₃ and newer analogues (e.g., 3'-azido derivatives) were identified in the provided evidence.
  • Ecological and toxicological data for ddITP-Na₃ remain undocumented (cf. ’s MSDS, which omits toxicity details) .

Biological Activity

2',3'-Dideoxyinosine triphosphate trisodium salt (ddITP) is a nucleotide analog that has garnered attention for its potential applications in antiviral therapy, particularly against HIV. This compound is a derivative of 2',3'-dideoxyinosine (ddI), which is known for its antiretroviral properties. Understanding the biological activity of ddITP is crucial for its development as a therapeutic agent.

  • Molecular Formula : C10H13N5O3P
  • Molecular Weight : 307.21 g/mol
  • IUPAC Name : 2-amino-9-(2-hydroxy-3-phosphonooxypropyl)purin-6(9H)-one

The biological activity of ddITP primarily stems from its ability to interfere with viral replication processes. As a nucleotide triphosphate, it can be incorporated into viral RNA or DNA during replication, leading to chain termination. This mechanism is similar to other nucleoside analogs, where the absence of the 3'-hydroxyl group prevents further elongation of the nucleic acid chain.

Biological Activity and Efficacy

  • Antiviral Activity :
    • ddITP has shown significant antiviral activity in vitro against HIV. Studies indicate that it can reduce viral load and improve immunological parameters in patients with HIV/AIDS .
    • In clinical trials, higher doses of ddI resulted in increased CD4+ T cell counts and decreased levels of HIV p24 antigen, indicating improved immune function .
  • Toxicity Profile :
    • The compound exhibits a favorable toxicity profile at therapeutic doses, with mild side effects such as headaches and increased serum uric acid levels .
    • Long-term exposure studies have indicated potential mitochondrial toxicity associated with other dideoxynucleosides, suggesting that similar effects may need to be monitored in patients receiving ddITP .

Table 1: Summary of Key Studies on ddITP

Study ReferenceSample SizeDurationKey Findings
26 patientsUp to 42 weeksSignificant increase in CD4+ T cells and decrease in HIV p24 antigen at higher doses.
Various cell linesVariesIndicated mitochondrial toxicity; ddI showed reduced mtDNA copy numbers in multiple cell types.
Rat glomeruliN/AEvaluated P2 receptor interactions; implications for understanding cellular responses to nucleotides.

Case Studies

  • Clinical Application :
    • In a cohort study involving patients intolerant to AZT (zidovudine), ddI was administered orally and intravenously. Results showed improved immunologic function and weight gain without significant adverse effects at controlled doses .
  • Cell Culture Studies :
    • Research on HepaRG cells demonstrated that exposure to ddI resulted in a dose-dependent decrease in mitochondrial DNA levels, highlighting potential risks associated with long-term use of nucleotide analogs .

Q & A

Q. What is the role of 2',3'-Dideoxyinosine Triphosphate Trisodium Salt in mutagenesis PCR, and how is it methodologically applied?

This compound acts as a mutagenic reagent by incorporating into DNA during PCR. Its ambiguous base-pairing behavior (preferentially pairing with adenine or cytosine) introduces point mutations, enabling the creation of mutant libraries. To apply, replace a portion (e.g., 10–30%) of dGTP in the PCR reaction with dITP and use a polymerase lacking proofreading activity (e.g., Taq). Post-PCR, screen clones for desired mutations via sequencing .

Q. What storage conditions are critical for maintaining the stability of this compound, and how does degradation impact experiments?

Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Reconstituted solutions should be aliquoted and stored at –80°C for ≤1 year. Degradation (evidenced by precipitate or pH shifts) reduces mutagenic efficacy and introduces variability in PCR outcomes. Regularly validate stability via HPLC or mass spectrometry .

Q. Which analytical methods are recommended to confirm the purity and identity of this compound?

Use triple verification:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass spectrometry (MS) for molecular weight confirmation (C10_{10}H12_{12}N4_4Na3_3O13_{13}P3_3; MW 558.11).
  • 31^{31}P NMR to verify intact triphosphate groups (δ = –5 to –10 ppm for α-phosphate) .

Advanced Research Questions

Q. How can researchers optimize dITP concentration in PCR to balance mutation rate and polymerase fidelity?

Conduct dose-response experiments:

  • Titrate dITP (0.1–1.0 mM) against dGTP (0.01–0.1 mM) in the nucleotide mix.
  • Use high-fidelity polymerases (e.g., Phusion) with adjusted Mg2+^{2+} (2–4 mM) to mitigate inhibition.
  • Quantify mutation rates via lacZα-complementation assays or deep sequencing. Optimal ratios typically yield 1–5 mutations/kb .

Q. How can contradictory results in antiviral studies (efficacy vs. toxicity) be methodologically resolved?

Contradictions arise from cell-type-dependent metabolism of dITP to ddATP, its active antiviral form. To address:

  • Measure intracellular ddATP levels via LC-MS/MS in target cells (e.g., PBMCs vs. hepatocytes).
  • Pair with cytotoxicity assays (MTT or LDH release) to establish therapeutic indices.
  • Use in vitro reverse transcriptase inhibition assays (IC50_{50} < 1 μM expected) to isolate enzyme-level effects .

Q. What structural features of this compound contribute to its chain-terminating activity in DNA synthesis?

The absence of a 3'-hydroxyl group prevents phosphodiester bond formation, halting DNA elongation. Comparative studies with 3'-azido-2',3'-dideoxythymidine (AZT) show that:

  • Steric hindrance from the inosine base reduces incorporation efficiency by 30–50% versus purine-matched dNTPs.
  • X-ray crystallography of DNA polymerase-dITP complexes reveals mismatched base-pairing in the active site .

Q. How does dITP compare to manganese ions in inducing PCR mutagenesis, and can they be combined?

  • dITP : Introduces targeted mismatches (A/C pairing) with a mutation rate of ~103^{-3}/base.
  • Mn2+^{2+} : Non-specific polymerase errors (102^{-2}/base) but inhibits amplification efficiency. Synergistic approach : Combine 0.5 mM dITP with 0.1–0.3 mM Mn2+^{2+} to enhance diversity while maintaining product yield. Validate via error-prone PCR followed by NGS .

Methodological Best Practices

  • Contamination Control : Use separate workstations for dITP handling to avoid cross-contamination with natural dNTPs.
  • Data Validation : Include no-template controls in mutagenesis experiments to distinguish de novo mutations from carryover artifacts.
  • Ethical Compliance : For HIV-related studies, adhere to biosafety level (BSL)-2 protocols when handling infectious viral constructs .

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